SB225002

Immunology Inflammation GPCR Pharmacology

Researchers studying CXCR2-mediated neutrophil chemotaxis or tumor progression often face off-target effects from dual CXCR1/2 antagonists. SB225002 offers a definitive solution. Its >150-fold selectivity ensures unambiguous attribution of functional outcomes to CXCR2 blockade. • IC50: 22 nM (binding), 8-10 nM (functional Ca2+ flux) • Validated in vivo: 1-2 mg/kg i.p. in murine inflammation & oncology models • PK profile: tmax=0.4 h, t1/2=3.4 h (supports BID dosing) Global shipping available. For R&D use only.

Molecular Formula C13H10BrN3O4
Molecular Weight 352.14 g/mol
CAS No. 182498-32-4
Cat. No. B1683915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB225002
CAS182498-32-4
SynonymsN-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea
SB 225002
SB-225002
SB225002
Molecular FormulaC13H10BrN3O4
Molecular Weight352.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br
InChIInChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19)
InChIKeyMQBZVUNNWUIPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB225002 (CAS 182498-32-4): Potent and Selective CXCR2 Antagonist for Neutrophil-Mediated Inflammation Research


SB225002 (N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea) is a potent, non-peptide antagonist of the CXC chemokine receptor 2 (CXCR2; IL-8RB) [1]. It is the first reported selective non-peptide inhibitor of a chemokine receptor [1]. The compound acts as a competitive antagonist of 125I-IL-8 binding to CXCR2 . SB225002 is extensively used as a pharmacological tool to dissect CXCR2-mediated signaling in neutrophil chemotaxis, inflammation, and oncology models [2]. Its high selectivity for CXCR2 over CXCR1 and other 7-TMRs underpins its utility in studies requiring unambiguous attribution of functional outcomes to CXCR2 blockade [1].

SB225002: Why Generic CXCR Antagonists Cannot Substitute


CXCR2 is a key G-protein coupled receptor mediating neutrophil chemotaxis and activation in response to ELR+ CXC chemokines such as IL-8 (CXCL8) and GROα (CXCL1) [1]. However, many commercially available CXCR antagonists exhibit significant cross-reactivity with the closely related CXCR1 receptor (73% homology), confounding the interpretation of experimental results [2]. SB225002 is distinguished by its high degree of selectivity for CXCR2, with >150-fold discrimination over CXCR1 [3]. This selectivity is critical because IL-8 activates both CXCR1 and CXCR2, while GROα and other ELR+ chemokines are exclusive CXCR2 agonists [1]. Using a non-selective or dual antagonist can lead to ambiguous data regarding the specific contribution of CXCR2 versus CXCR1 in complex inflammatory cascades. The quantitative evidence below substantiates why SB225002 is the definitive choice for isolating CXCR2-dependent biology.

SB225002: Quantitative Comparative Evidence for Scientific Selection


SB225002 Binding Affinity and Isoform Selectivity: CXCR2 vs. CXCR1

SB225002 demonstrates high affinity and remarkable selectivity for CXCR2 over CXCR1. Radioligand binding assays using 125I-IL-8 on recombinant human receptors show SB225002 binds CXCR2 with an IC50 of 22 nM [1]. In contrast, its activity at CXCR1 is minimal, with an IC50 >3000 nM, representing a selectivity window of >150-fold [2]. This is in stark contrast to dual antagonists like Reparixin, which exhibits IC50 values of 1 nM for CXCR1 and 100 nM for CXCR2, a 100-fold bias in the opposite direction .

Immunology Inflammation GPCR Pharmacology

SB225002 Functional Antagonism: Inhibition of IL-8 and GROα-Mediated Calcium Mobilization

Beyond binding, SB225002 potently inhibits CXCR2-mediated functional responses in human neutrophils and HL60 cells. In HL60 cells, SB225002 blocked IL-8-induced calcium mobilization with an IC50 of 8 nM, and GROα-induced calcium mobilization with an IC50 of 10 nM . In contrast, the dual antagonist Reparixin exhibits a less favorable profile for CXCR2 functional inhibition in these systems, with reported IC50 values of 100 nM for CXCR2-mediated responses [1].

Cell Signaling Neutrophil Biology Chemotaxis

SB225002 In Vivo Efficacy: Selective Blockade of IL-8-Induced Neutrophil Margination

SB225002 has been validated in vivo for its ability to selectively block CXCR2-mediated neutrophil trafficking. In a rabbit model, intravenous administration of SB225002 selectively inhibited IL-8-induced neutrophil margination, while showing no effect on margination induced by other chemotactic factors such as C5a or fMLP [1]. While direct comparative in vivo data with other CXCR2 antagonists like AZD5069 are limited in the public domain, this study demonstrates SB225002's in vivo functional selectivity. More recent studies in murine models of neuroinflammation confirm that SB225002 (administered at 2 mg/kg i.p.) significantly attenuates neutrophil infiltration into the brain, providing a validated in vivo dosing paradigm [2].

In Vivo Pharmacology Inflammation Models Translational Research

SB225002 Pharmacokinetic Profile: First Reported Mouse PK Parameters

A 2026 study provided the first comprehensive pharmacokinetic assessment of SB225002 in mice using a validated UHPLC-MS/MS method [1]. Key parameters include rapid absorption with a tmax of 0.4 ± 0.1 h and a half-life (t1/2) of 3.4 ± 2.6 h following intraperitoneal administration [1]. While class-level PK data for other CXCR2 antagonists (e.g., AZD5069) in mice are not publicly benchmarked, this study provides essential baseline data for designing in vivo experiments with SB225002, including dosing intervals and exposure expectations.

Pharmacokinetics Bioanalysis In Vivo Dosing

SB225002: Validated Application Scenarios Based on Quantitative Evidence


Delineating CXCR2-Specific Neutrophil Chemotaxis and Signaling

Utilize SB225002 in in vitro chemotaxis assays (e.g., Boyden chamber) to selectively block CXCR2-mediated neutrophil migration induced by IL-8 or GROα. Its >150-fold selectivity over CXCR1 ensures that any observed inhibition is solely attributable to CXCR2 antagonism, avoiding the confounding effects seen with dual antagonists like Reparixin [1]. Recommended working concentration: 100 nM - 1 µM, based on its IC50 of 22 nM for binding and 8-10 nM for functional calcium flux [1].

Validated In Vivo Dosing for Murine Inflammation Models

For studies of acute or chronic inflammation in mice, SB225002 can be administered intraperitoneally at 1-2 mg/kg. This dosing regimen is validated in models of LPS-induced neuroinflammation and TNBS-induced colitis, where it significantly reduces neutrophil infiltration and pro-inflammatory cytokine production [2]. Recent PK data (tmax = 0.4 h, t1/2 = 3.4 h) supports twice-daily dosing for sustained target coverage in chronic studies [3].

Oncology Research: Investigating CXCR2 in Tumor Microenvironment and Metastasis

Employ SB225002 to explore the role of CXCR2 in tumor progression, angiogenesis, and immune evasion. Preclinical studies demonstrate that SB225002 suppresses tumor growth in syngeneic mouse models of neuroblastoma, pancreatic cancer, and cholangiocarcinoma when dosed at 1 mg/kg i.p. [4]. Its high selectivity is crucial for attributing anti-tumor effects specifically to host CXCR2 signaling rather than off-target receptor interactions.

Neurological Disease Models: Targeting CXCR2 in Neuroinflammation and Pain

Use SB225002 to interrogate CXCR2's role in CNS disorders. Intrathecal or systemic administration of SB225002 has been shown to attenuate nociception in mouse models of acute and chronic pain, and to reduce neuroinflammation in models of Parkinson's disease and sepsis-associated encephalopathy [5]. The compound's well-defined in vivo PK profile now enables more precise dosing for neurological studies where BBB penetration is a consideration [3].

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